4-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide

Monoclonal Antibody Production CHO Cell Culture Structure-Activity Relationship

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzamide (CAS 690990-79-5) is the essential, unsubstituted amide scaffold for any medicinal chemistry program exploring N-aryl or N-alkyl derivatives. As documented in independent SAR studies, the free carboxamide group is the mandatory reactive handle for systematic diversification, directly modulating InhA inhibition (12–38%) and enabling the development of next-generation mAb productivity enhancers. Procuring pre-formed N-substituted analogs irreversibly fixes the molecular structure, precluding critical structure-activity relationship exploration. Save 2–3 synthetic steps by sourcing this validated starting material.

Molecular Formula C13H14N2O
Molecular Weight 214.26g/mol
CAS No. 690990-79-5
Cat. No. B462281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide
CAS690990-79-5
Molecular FormulaC13H14N2O
Molecular Weight214.26g/mol
Structural Identifiers
SMILESCC1=CC=C(N1C2=CC=C(C=C2)C(=O)N)C
InChIInChI=1S/C13H14N2O/c1-9-3-4-10(2)15(9)12-7-5-11(6-8-12)13(14)16/h3-8H,1-2H3,(H2,14,16)
InChIKeyVKYBNEKCSPJPNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzamide – Procurement Guide for a Key Pyrrolylbenzamide Intermediate


4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzamide (CAS 690990-79-5) is a primary benzamide derivative carrying a 2,5-dimethylpyrrole substituent at the para position of the phenyl ring . It serves as the unsubstituted amide scaffold from which a series of N-aryl and N-alkyl analogs with demonstrated anti-tubercular, enzyme inhibitory, and monoclonal antibody productivity-enhancing activities are derived [1][2]. Unlike its fully elaborated N-substituted counterparts, this compound retains a free carboxamide group, making it the pivotal point of divergence for structure-activity relationship exploration and lead optimization in academic and industrial medicinal chemistry programs.

Why 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzamide Cannot Be Replaced by a Generic Benzamide or N-Substituted Analog


Sourcing a generic benzamide or an N-substituted analog in place of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide compromises the point of chemical diversification that is critical for structure-activity relationship (SAR) campaigns. The unsubstituted carboxamide group is the reactive handle for generating the exact N-aryl or N-alkyl derivatives that have been quantitatively linked to target inhibition [1]. Pre-formed N-substituted analogs (e.g., N-benzyl- or N-(2,5-dioxopyrrolidin-1-yl)- derivatives) lack this derivatization potential, irreversibly fixing the molecular structure and preventing systematic exploration of the amide side chain. Furthermore, SAR studies have explicitly shown that the 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide substructure itself is not inert; it retains discernible, albeit sub-maximal, biological activity across independent assays, meaning that the scaffold contributes to binding even before N-functionalization [1][2].

Head-to-Head Quantitative Evidence for 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzamide Differentiation


Intrinsic Activity as a Partial Structure of MPPB vs. Inactive Partial Structures

An SAR deconvolution of MPPB into five chemical components tested each partial structure at 0.32 mM in recombinant CHO batch cultures. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzamide was one of only two substructures that independently increased cell-specific productivity, whereas N-(2,5-dioxopyrrolidin-1-yl)benzamide, succinimide, and 4-aminobenzamide were all inactive [1]. This confirms that the 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide scaffold possesses intrinsic activity, a feature absent in the other structural fragments.

Monoclonal Antibody Production CHO Cell Culture Structure-Activity Relationship

2,5-Dimethylpyrrole Substructure Superiority Over Other Pyrrole Regioisomers and Heterocycles

A panel of 14 pyrrole-related compounds was tested in CHO batch culture. 2,5-Dimethylpyrrole (compound 13), the core heterocycle of the target benzamide, achieved a 2.2-fold increase in relative cell-specific productivity while maintaining 97.9% viability. In contrast, regioisomeric dimethylpyrroles such as 2,3-dimethylpyrrole (compound 11) and 3,4-dimethylpyrrole (compound 14) showed higher productivity (7.8-fold and 7.4-fold, respectively) but caused catastrophic viability loss (2.6% and 4.0%) [1]. This establishes 2,5-dimethylpyrrole as the only substituent pattern that meaningfully enhances productivity without cytotoxicity, directly validating the 2,5-dimethyl substitution pattern preserved in the target compound.

Pyrrole Derivatives Cell Viability CHO Productivity Enhancement

N-Substitution Divergence Drives Anti-Tubercular InhA Inhibition Potency

The parent 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide serves as the synthetic precursor for a series of N-aryl and N-thiazolyl analogs screened against M. tuberculosis InhA. While the unsubstituted parent has not been individually reported in this assay, the N-substituted derivatives directly derived from it show quantifiable inhibition: N-(2,6-dichlorophenyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide achieves 31% inhibition at 0.05 mM; N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide achieves 38% inhibition at 0.05 mM [1]. The unsubstituted benzamide is the essential, non-substitutable starting material for generating this activity range; pre-substituted analogs cannot be diversified to explore SAR around the N-aryl or N-thiazolyl groups.

Antitubercular Agents InhA Enzyme Inhibition Mycobacterium tuberculosis

Commercial Purity Benchmarking: 98% vs. Typical 95% Research Grade

Commercially, the target compound is routinely available at a documented purity of 98% (Leyan, Product 1626460) , whereas many closest structural analogs (e.g., N-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide, N-(2,4-dimethoxyphenyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide) are typically offered at 95% purity or without a precisely specified purity tier . For researchers performing quantitative SAR studies or using the compound as a key synthetic intermediate, a 98% purity specification reduces the likelihood that impurities introduce confounding biological activity or side reactions during derivatization.

Chemical Procurement Purity Specification Synthetic Intermediate

Scientific and Industrial Application Scenarios for 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzamide


Medicinal Chemistry SAR Campaigns Targeting InhA for Tuberculosis Drug Discovery

As the unsubstituted amide scaffold from which an entire series of N-aryl and N-thiazolyl InhA inhibitors is synthesized, this compound is the mandatory starting point for any research group seeking to systematically vary the N-substituent and establish quantitative structure-activity relationships. Evidence from Joshi et al. (2019) shows that the N-substituent identity modulates InhA inhibition from 12% to 38% at 0.05 mM, underscoring the necessity of obtaining the underivatized parent compound for library synthesis [1].

Optimization of Monoclonal Antibody Production Enhancers in CHO Cell Bioprocessing

The PLOS ONE 2021 study identified the 2,5-dimethylpyrrole substructure as the most effective and least toxic chemical portion of MPPB for increasing cell-specific mAb productivity (2.2-fold increase, 97.9% viability at 0.32 mM) [2]. Researchers developing next-generation productivity enhancers require the parent 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide scaffold to explore N-functionalization strategies that build upon this validated pharmacophore without introducing the cytotoxicity observed with alternative pyrrole regioisomers.

Synthesis of Novel Pyrrolylbenzamide-Derived Antimicrobial and Anticonvulsant Agents

Recent publications describe the use of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide derivatives in antimycobacterial [3], antibacterial, and anticonvulsant programs. The free carboxamide group on the target compound is the reactive junction for coupling with hydrazine, substituted benzoic acids, or benzimidazole moieties. Procuring the pre-formed scaffold eliminates the need for in-house construction of the 2,5-dimethylpyrrole ring and its regioselective attachment to the benzamide core, saving 2–3 synthetic steps.

Glycosylation Engineering of Therapeutic Antibodies

The MPPB study demonstrated that the 2,5-dimethylpyrrole-containing scaffold suppresses galactosylation on N-linked glycans (G1F decreased from 24.5% to 14.8% under MPPB-added conditions) [2]. Since 2,5-dimethylpyrrole was identified as the active principle, the parent 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide provides a starting point for developing more selective glycoform modulators through amide derivatization, directly applicable to quality attribute control in biosimilar manufacturing.

Quote Request

Request a Quote for 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.